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molecular formula C12H16N2O2 B6322901 N-(3-Acetylpyridin-2-yl)pivalamide CAS No. 161987-58-2

N-(3-Acetylpyridin-2-yl)pivalamide

Cat. No. B6322901
M. Wt: 220.27 g/mol
InChI Key: VSQIBTHKSDKEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08513287B2

Procedure details

To a mixture of 2-tert-butyl-4H-pyrido[2,3-d][1,3]oxazin-4-one (10.2 g, 50 mmol) and tetrahydrofuran (50 mL) was added methyl magnesium bromide (0.97 m tetrahydrofuran solution, 100 mL, 97 mmol) dropwise at −78° C., after the dropwise addition was finished, which was stirred at −78° C. for 30 minutes. To the reaction mixture were added a saturated aqueous solution of ammonium chloride and water, which was extracted with ethyl acetate, and the organic layer was washed with an aqueous solution of ammonium chloride. The solvent was evaporated under a reduced pressure and the precipitated solid was filtered to obtain the title compound (9.1 g)
Name
2-tert-butyl-4H-pyrido[2,3-d][1,3]oxazin-4-one
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[O:6][C:7](=[O:15])[C:8]2[CH:14]=[CH:13][CH:12]=[N:11][C:9]=2[N:10]=1)([CH3:4])([CH3:3])[CH3:2].O1CCC[CH2:17]1.C[Mg]Br.[Cl-].[NH4+]>O>[C:7]([C:8]1[C:9]([NH:10][C:5](=[O:6])[C:1]([CH3:4])([CH3:3])[CH3:2])=[N:11][CH:12]=[CH:13][CH:14]=1)(=[O:15])[CH3:17] |f:3.4|

Inputs

Step One
Name
2-tert-butyl-4H-pyrido[2,3-d][1,3]oxazin-4-one
Quantity
10.2 g
Type
reactant
Smiles
C(C)(C)(C)C=1OC(C2=C(N1)N=CC=C2)=O
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
which was stirred at −78° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the dropwise addition
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with an aqueous solution of ammonium chloride
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under a reduced pressure
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)C=1C(=NC=CC1)NC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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